![molecular formula C10H15N B018651 2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile CAS No. 57524-14-8](/img/structure/B18651.png)
2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of structurally related cyclohexene carbonitriles involves catalyzed reactions, such as the Bi(OTf)3 catalyzed reaction of acetone and malononitrile at room temperature, which yields compounds like 2-amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4(S)-tetracarbonitrile with significant yields (Mahajan et al., 2011). Similarly, oligomerization processes catalyzed by KOC(CH3)3 generate noncyclic unsaturated dimers and trimers from 1-cyclohexene-1-carbonitrile and its mixtures with isomers (Messina et al., 1979).
Molecular Structure Analysis
Crystal and molecular structure analyses provide insights into the conformation and arrangement of cyclohexene carbonitriles. X-ray diffraction studies reveal the distorted sofa conformation of the cyclohexene ring and highlight the stabilizing interactions within the crystal structure (Mahajan et al., 2011). These structural insights are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Cyclohexene carbonitriles undergo various chemical reactions, including oligomerization and interaction with other chemical species, to form diverse products. The study of these reactions sheds light on the compound's reactivity and potential applications in organic synthesis (Messina et al., 1979).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility in different solvents are fundamental characteristics that influence the compound's applicability in various chemical processes. However, specific studies on the physical properties of 2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile were not found in the provided research.
Chemical Properties Analysis
The chemical properties of cyclohexene carbonitriles, including acidity, basicity, and reactivity towards different reagents, are essential for their utilization in chemical syntheses. The catalyzed reactions and oligomerization processes mentioned demonstrate the compound's versatile reactivity, which can be harnessed for the synthesis of a wide range of chemical products (Messina et al., 1979).
Scientific Research Applications
Catalytic Oxidation of Cyclohexene
The catalytic oxidation of cyclohexene, a reaction relevant to the broader context of 2,6,6-trimethyl-1-cyclohexene-1-carbonitrile, has been extensively studied due to its significance in producing various industrially valuable intermediates. Controlled oxidation reactions for cyclohexene that selectively afford targeted products are synthetically valuable. These products are used as intermediates in the chemical industry for the production of compounds like 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, cyclohex-2-en-1-ol, and cyclohex-2-en-1-one, highlighting the importance of selective catalytic oxidation processes (Cao et al., 2018).
Synthesis of Indoles
The synthesis of indoles, which can be indirectly related to the chemical reactivity of similar compounds, showcases the versatility of organic synthesis in creating complex molecules. Indole and its derivatives are crucial in pharmaceuticals and agrochemicals. A comprehensive review of indole synthesis methods offers a framework for classifying all indole syntheses, providing insights into the advancements and classifications of routes for indole preparation. This work is indicative of the broader chemical reactions and pathways that 2,6,6-trimethyl-1-cyclohexene-1-carbonitrile might participate in or inspire (Taber & Tirunahari, 2011).
Carbon Dioxide Utilization
The research on the copolymerization of carbon dioxide with cyclohexene oxide is noteworthy, demonstrating the potential of using carbon dioxide, a cheap and abundant material, in synthesizing aliphatic polycarbonate copolymers. These copolymers have good biodegradability, highlighting an application of cyclohexene chemistry in creating sustainable materials. This area of research points towards innovative uses of cyclohexene derivatives in addressing environmental challenges and creating value-added products from carbon dioxide (Bin, 2011).
Nanomaterials Synthesis
The development of trimetallic nanoparticle composites, which could be facilitated by compounds similar to 2,6,6-trimethyl-1-cyclohexene-1-carbonitrile, highlights the intersection of organic chemistry with nanotechnology. Trimetallic nanoparticles exhibit enhanced catalytic properties compared to their monometallic and bimetallic counterparts, offering potential applications in catalysis and energy storage. This research underscores the role of organic compounds in advancing nanotechnology and developing new materials with superior properties (Sharma et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2,6,6-trimethylcyclohexene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-5-4-6-10(2,3)9(8)7-11/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFPBCXFGAYTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472051 | |
Record name | 2,6,6-trimethyl-1-cyclohexene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile | |
CAS RN |
57524-14-8 | |
Record name | 2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57524-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6,6-trimethyl-1-cyclohexene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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